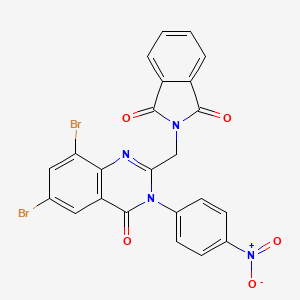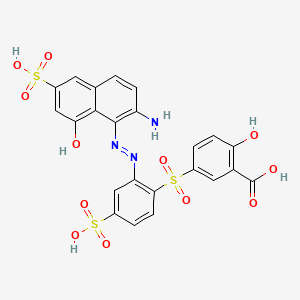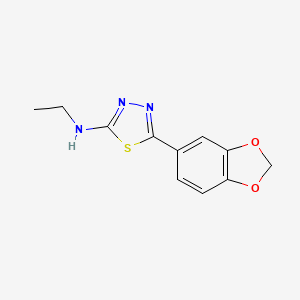
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)-, (SP-4-2)- is a complex compound that features a nickel center coordinated with a benzenecarbothioic acid derivative and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- typically involves the reaction of nickel salts with benzenecarbothioic acid derivatives and pyridine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the overall structure and reactivity of the compound.
Substitution: The ligands coordinated to the nickel center can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel oxides, while substitution reactions can yield new nickel complexes with different ligands.
Scientific Research Applications
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion imbalances.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism by which Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can undergo changes in its oxidation state, which in turn affects the reactivity and stability of the compound. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological systems.
Comparison with Similar Compounds
Similar Compounds
Nickel complexes with benzoic acid derivatives: These compounds share a similar coordination environment around the nickel center but differ in the specific ligands attached.
Cobalt complexes with benzoic acid derivatives: These compounds have similar structures but feature cobalt instead of nickel, leading to differences in reactivity and applications.
Uniqueness
Nickel, (benzenecarbothioic acid ((2-hydroxyphenyl)methylene)hydrazidato(2-))(pyridine)- is unique due to its specific combination of ligands and the resulting chemical properties
Properties
CAS No. |
132829-28-8 |
|---|---|
Molecular Formula |
C19H15N3NiOS |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate;pyridine |
InChI |
InChI=1S/C14H12N2OS.C5H5N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;1-2-4-6-5-3-1;/h1-10,17H,(H,16,18);1-5H;/q;;+2/p-2/b15-10+;; |
InChI Key |
KXHLMTOVMBBCNZ-OVWKBUNZSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].C1=CC=NC=C1.[Ni+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].C1=CC=NC=C1.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12698059.png)



![4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12698078.png)





